molecular formula C20H16 B14682239 Benz(a)anthracene-d16, 7,12-dimethyl- CAS No. 32976-87-7

Benz(a)anthracene-d16, 7,12-dimethyl-

Cat. No.: B14682239
CAS No.: 32976-87-7
M. Wt: 272.4 g/mol
InChI Key: ARSRBNBHOADGJU-QRHMKPRTSA-N
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Description

Benz(a)anthracene-d16, 7,12-dimethyl- (DMBA; CAS 57-97-6) is a deuterated polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H16 and a molecular weight of 256.34 g/mol . Its structure consists of a benz[a]anthracene backbone with methyl groups at the 7- and 12-positions, and deuterium substitution at 16 positions, enhancing stability for isotopic tracing in research . DMBA is widely utilized in experimental medicine and carcinogenesis studies due to its potent tumorigenic properties. It induces mammary, skin, and lung cancers in animal models and is classified as a Group 2A carcinogen (probable human carcinogen) by the IARC .

Key identifiers include:

  • IUPAC Name: 7,12-Dimethylbenz[a]anthracene
  • InChIKey: ARSBNBHOADGJU-UHFFFAOYSA-N
  • Hazard Ratings: NFPA Health 2, Flammability 2, Reactivity 0 .

Properties

CAS No.

32976-87-7

Molecular Formula

C20H16

Molecular Weight

272.4 g/mol

IUPAC Name

1,2,3,4,5,6,8,9,10,11-decadeuterio-7,12-bis(trideuteriomethyl)benzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

ARSRBNBHOADGJU-QRHMKPRTSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-d16, 7,12-dimethyl- typically involves the alkylation of benz(a)anthracene with methyl groups at the 7 and 12 positions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as catalysts .

Industrial Production Methods:

Comparison with Similar Compounds

Table 1: Key Properties of DMBA and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Primary Applications/Risks
7,12-Dimethylbenz[a]anthracene C20H16 256.34 57-97-6 7-,12-methyl groups Carcinogenesis studies
Benz[b]anthracene C18H12 228.29 56-55-3 Unsubstituted Environmental pollutant; weaker carcinogen
7,12-Dimethylbenz[a]anthracene-10,11-diol C20H16O2 288.34 2518-00-5 10,11-diol groups Metabolic intermediate in DMBA activation
5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one C22H15N3O 337.37 N/A Triazole ring, benzyl group Pharmaceutical research (antimicrobials)
3-Methylcholanthrene C21H16 268.35 56-49-5 Methyl group at position 3 Strong carcinogen; induces lung tumors

Carcinogenic Potency and Mechanisms

  • DMBA vs. Benz[b]anthracene: DMBA’s 7,12-dimethyl groups significantly enhance carcinogenicity compared to unsubstituted benz[b]anthracene. DMBA induces mammary tumors in rodents at doses as low as 500 µg , whereas benz[b]anthracene requires higher doses and exhibits weaker tumorigenicity .
  • DMBA vs. 3-Methylcholanthrene: Both are potent carcinogens, but 3-methylcholanthrene primarily targets lung and skin tissues, while DMBA shows specificity for mammary and hematopoietic systems .

Metabolic Pathways

DMBA undergoes cytochrome P450-mediated oxidation to form reactive dihydrodiol epoxides (e.g., 7,12-DMBA-10,11-diol), which bind DNA to form adducts, initiating mutations . In contrast, derivatives like Benz[a]anthracene-7,12-dimethanol (CAS 2564-65-0) are less genotoxic due to hydroxylation at non-critical positions .

Hazard Profiles

  • DMBA: Classified as a combustible solid (DOT UN 3077) with acute toxicity (skin/eye irritation) and chronic carcinogenic risks . Requires stringent handling (e.g., HEPA filtration, Tyvek suits) .

Q & A

Q. What safety protocols are essential when handling 7,12-dimethylbenz[a]anthracene (DMBA) in laboratory settings?

DMBA is a potent carcinogen and requires stringent safety measures:

  • Engineering controls : Use a Class I, Type B biological safety hood for mixing or handling to minimize aerosol formation .
  • Personal Protective Equipment (PPE) : Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent dermal absorption .
  • Ventilation : Employ HEPA-filtered vacuums for cleanup to avoid dry sweeping, which generates hazardous dust .
  • Storage : Store in tightly sealed containers in cool, well-ventilated areas, away from oxidizing agents (e.g., peroxides, chlorates) .

Q. How can researchers mitigate conflicting data on DMBA’s carcinogenic potency across experimental models?

Variations in carcinogenicity may arise from differences in metabolic activation pathways or species-specific responses. To reconcile discrepancies:

  • Standardize dosing regimens : DMBA’s carcinogenic effects in rats (e.g., mammary tumors) are dose-dependent; use validated models like Sprague-Dawley rats (25 mg/kg body weight in olive oil) .
  • Monitor metabolic intermediates : Analyze DMBA metabolites (e.g., dihydrodiols) using fluorescence spectroscopy or HPLC to confirm bioactivation consistency .
  • Control environmental factors : Ensure uniform housing conditions (diet, light cycles) to reduce variability in oxidative stress markers .

Q. What biomarkers are recommended for assessing acute DMBA exposure in laboratory personnel?

  • Medical testing : Conduct liver/kidney function tests and complete blood counts to detect early organ damage .
  • Biological monitoring : Measure urinary 1-hydroxypyrene (a PAH metabolite) as a surrogate for DMBA exposure .
  • Skin and respiratory checks : Monitor for irritation, coughing, or wheezing, as DMBA is a respiratory and dermal irritant .

Advanced Research Questions

Q. How do DMBA’s metabolic activation pathways contribute to DNA adduct formation, and what analytical methods validate this process?

DMBA is metabolized by cytochrome P450 enzymes (e.g., CYP1B1) into electrophilic diol epoxides that bind DNA:

  • Adduct characterization : Use 32^{32}P-postlabeling assays or mass spectrometry to identify DNA adducts (e.g., DMBA-3,4-diol-1,2-epoxide adducts) .
  • Fluorescence spectroscopy : Track adduct formation in vitro using microsome-mediated binding studies with purified DNA .
  • Computational modeling : Apply molecular docking simulations to predict adduct stability and repair efficiency .

Q. What experimental models best replicate DMBA-induced carcinogenesis, and how are they validated?

  • Mammary carcinogenesis : Female Sprague-Dawley rats treated with a single dose (25 mg/kg) develop tumors in 10–12 weeks. Validate via histopathology (e.g., ductal carcinoma in situ) and elevated oxidative stress markers (e.g., lipid peroxidation, reduced glutathione) .
  • Leukemogenesis : Monitor bone marrow dysplasia via hematological parameters (e.g., reduced RBC counts) and PI3K/AKT/mTOR pathway activation using Western blotting .
  • Mitochondrial dysfunction : Assess TCA cycle enzymes (isocitrate dehydrogenase, α-ketoglutarate dehydrogenase) and electron transport chain complexes in liver homogenates .

Q. How can researchers address contradictory findings in DMBA’s role in oxidative stress modulation?

Some studies report DMBA-induced ROS generation, while others note antioxidant enzyme upregulation. Resolve conflicts via:

  • Time-course experiments : Measure lipid peroxidation (MDA levels) and antioxidant enzymes (SOD, catalase) at multiple post-exposure intervals .
  • Dose-response analysis : Test sub-carcinogenic vs. carcinogenic doses to differentiate adaptive vs. pathological responses .
  • Inhibition studies : Use ROS scavengers (e.g., N-acetylcysteine) to isolate DMBA-specific effects on oxidative pathways .

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